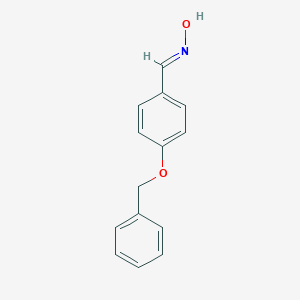

4-Benzyloxy-benzaldehyde oxime

描述

The Oxime Functional Group: Significance in Contemporary Organic Synthesis and Chemical Transformations

The oxime functional group (C=N-OH) is a versatile and highly significant moiety in the field of organic synthesis. Its importance stems from its ability to participate in a wide array of chemical transformations, serving as a precursor for various other functional groups. numberanalytics.com Oximes are pivotal in the synthesis of nitrogen-containing acyclic and heterocyclic compounds. testbook.com They can be readily converted into amines through reduction, nitriles via dehydration of aldoximes, and amides through the well-known Beckmann rearrangement. britannica.comwikipedia.org

Furthermore, the oxime group can be transformed into iminyl radicals through the homolytic cleavage of the N-O bond, which are valuable intermediates for synthesizing nitrogen-containing heterocycles. rsc.orgnsf.gov This reactivity is harnessed in both thermal and photochemical conditions, often facilitated by transition metals or photoredox catalysis, to construct complex molecular architectures. researchgate.netwiley.com The stability and predictable reactivity of the oxime group, coupled with the ability to tune its properties by modifying substituents, make it an invaluable tool for synthetic chemists in designing novel molecules with desired functionalities. researchgate.net

Aldoxime Derivatives: Diverse Reactivity and Synthetic Utility in Modern Organic Chemistry

Aldoximes, derived from the reaction of aldehydes with hydroxylamine (B1172632), represent a particularly important subclass of oximes with diverse reactivity and broad synthetic applications. numberanalytics.comtestbook.com Their utility is demonstrated in their conversion to primary amines and nitriles, fundamental building blocks in organic synthesis. britannica.com The dehydration of aldoximes is a classic and efficient method for nitrile formation.

In contemporary synthesis, aldoximes are recognized for their role in carbon-nitrogen bond-forming reactions. They can undergo cycloaddition reactions and are instrumental in the synthesis of various heterocyclic compounds. nsf.gov The generation of iminyl radicals from aldoxime derivatives allows for innovative cyclization strategies and the formation of functionalized imines. nsf.govresearchgate.net Moreover, recent advancements have highlighted the use of aldoximes in dual catalytic systems, enabling direct functionalization and the assembly of complex molecules like multisubstituted pyridines under mild conditions. wiley.com The continued exploration of aldoxime reactivity is expanding their role in areas such as the synthesis of bioactive molecules and advanced materials. numberanalytics.com

4-Benzyloxy-benzaldehyde Oxime: A Model Substrate for Mechanistic and Synthetic Investigations

This compound is a specific aldoxime derivative that serves as a valuable model substrate in both mechanistic and synthetic organic chemistry. Its structure incorporates a benzyloxy group, which can influence the electronic properties and reactivity of the oxime moiety. This compound and its derivatives are utilized in a variety of synthetic transformations and research applications.

One of the key synthetic routes to this compound involves the reaction of 4-benzyloxy-benzaldehyde with hydroxylamine. chemicalbook.com It can also be synthesized from 4-hydroxybenzaldehyde (B117250) by first reacting it with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base, followed by reaction with hydroxylamine. chemsrc.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76193-67-4 | chemsrc.comechemi.comfluorochem.co.ukepa.govchemical-suppliers.eu |

| Molecular Formula | C14H13NO2 | echemi.comfluorochem.co.uk |

| Molecular Weight | 227.26 g/mol | echemi.com |

| Boiling Point | 371.5°C at 760 mmHg | echemi.com |

| Flash Point | 178.5°C | echemi.com |

| Density | 1.08 g/cm³ | echemi.com |

| Refractive Index | 1.555 | echemi.com |

Research has demonstrated the utility of this compound and its analogues in various contexts. For instance, derivatives of benzaldehyde (B42025) oxime are explored for their potential as pharmaceutical agents, exhibiting antimicrobial and antiviral properties. Specifically, oxime derivatives synthesized from O-benzylhydroxylamines and benzaldehydes have been investigated as potential inhibitors of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a target for antibacterial agents. nih.gov

Furthermore, derivatives of 4-benzyloxy-benzaldehyde have been used in the synthesis of more complex molecules. For example, in the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives, a related aldoxime, 4-(benzyloxy)benzaldehyde (B125253) oxime, is a key intermediate that undergoes chlorination to form a chloroaldoxime, which is then used in subsequent cycloaddition reactions. nih.gov Studies on O-benzyl oxime-based derivatives have also been conducted to develop dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications. mdpi.comnih.gov These investigations highlight the role of the benzyloxy-benzaldehyde oxime scaffold in medicinal chemistry research. The compound also finds application in the agrochemical industry as a precursor for pesticides and in the manufacturing of various other chemical products. smolecule.comlookchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Benzyloxy-benzaldehyde |

| 4-Hydroxybenzaldehyde |

| Benzyl chloride |

| Benzyl bromide |

| Hydroxylamine |

| 4-Phenoxy-phenyl isoxazole |

| β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) |

Structure

3D Structure

属性

CAS 编号 |

76193-67-4 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC 名称 |

(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10- |

InChI 键 |

SLNVTNZIMUJWQW-GDNBJRDFSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

手性 SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O |

规范 SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

Pictograms |

Environmental Hazard |

产品来源 |

United States |

Exploration of Reactivity and Transformation Pathways of 4 Benzyloxy Benzaldehyde Oxime

Radical-Mediated Transformations Involving N-O Bond Cleavage

A significant area of reactivity for 4-benzyloxy-benzaldehyde oxime involves the homolytic cleavage of the N-O bond, which serves as a gateway to radical-mediated transformations. This process can be initiated through various methods, including photoredox catalysis, leading to the formation of highly reactive iminyl radical intermediates.

Generation and Reactivity of Iminyl Radicals

Iminyl radicals are a class of nitrogen-centered radicals that can be generated from oxime derivatives, such as this compound, under mild conditions. researchgate.netnsf.gov The generation is typically achieved through single-electron transfer (SET) processes, often facilitated by visible-light photoredox catalysis. researchgate.net For O-substituted oximes, a single electron reduction can induce the fragmentation of the N-O bond. nsf.gov Alternatively, for oximes with high oxidation potentials, a hydrogen atom transfer (HAT) pathway can lead to the formation of an iminyl radical through the abstraction of the iminyl hydrogen. acs.orgacs.org

Once generated, the iminyl radical derived from this compound is a versatile intermediate. Its reactivity is characterized by several major pathways:

Addition to Arenes and Alkenes : Iminyl radicals can participate in addition reactions with various π-systems. researchgate.net

Intramolecular Hydrogen Atom Transfer (HAT) : The radical can abstract a hydrogen atom from another part of the molecule, leading to further rearrangements or cyclizations. researchgate.net

Norrish Type-I Fragmentation : This involves the cleavage of the α-carbon-carbon bond, which in the case of radicals derived from cyclobutanone (B123998) oximes, can lead to the formation of distal nitrile radicals. nsf.govnih.gov

Studies on O-benzyl benzaldehyde (B42025) oximes have shown that photosensitized reactions can proceed via an electron transfer mechanism, forming aldoxime ether radical cations. acs.org These intermediates are crucial for understanding the subsequent product formations, which can include both aldehydes and nitriles. acs.orgacs.org

Metal-Bound Radical Intermediates in Catalytic Cycles

Transition metal catalysis offers another powerful avenue for activating the N-O bond of oximes, often involving metal-bound radical intermediates. The ability of the oxime's nitrogen atom to coordinate with transition metals can direct the activation of adjacent bonds. researchgate.net Various metals, including copper, iron, iridium, and palladium, have been employed to catalyze transformations of oximes and their derivatives. mdpi.comscispace.com

A notable example is the merger of photoredox and transition metal catalysis, known as metallaphotoredox catalysis. princeton.edu In such systems, an oxime derivative can be reduced by a photocatalyst to generate an iminyl radical. princeton.edu This radical can then enter a transition metal catalytic cycle, for instance, a palladium cycle, enabling novel bond formations. princeton.edu Visible light-induced palladium catalysis has been shown to facilitate the C-H alkylation of oximes, proceeding through a proposed hybrid alkyl-palladium radical intermediate that adds to the imine double bond. researchgate.net Copper is another versatile metal catalyst, capable of accessing multiple oxidation states (Cu⁰, Cu¹, Cu², Cu³), which allows it to mediate reactions through both single-electron (radical) and two-electron pathways. scispace.com

Rearrangement Reactions of Oximes

Rearrangement reactions provide a direct method to transform the oxime functional group into other valuable moieties, most notably amides. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom.

Beckmann Rearrangement: Pathways to Amides (e.g., Formation of 4-(benzyloxy)benzamide (B74015) from this compound)

The Beckmann rearrangement is a classic acid-induced transformation of an oxime into an amide or, in the case of aldoximes, a nitrile. organic-chemistry.orgmasterorganicchemistry.combyjus.com For this compound, this reaction provides a direct pathway to synthesize 4-(benzyloxy)benzamide. The reaction is initiated by the protonation of the oxime's hydroxyl group (or activation by another Lewis acid), converting it into a good leaving group. organic-chemistry.orgbyjus.com This is followed by the migration of the aryl group, which is positioned anti-periplanar to the leaving group, to the nitrogen atom. This migration occurs simultaneously with the cleavage of the N-O bond, expelling a water molecule. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide product, 4-(benzyloxy)benzamide, is formed. byjus.com

A wide variety of catalysts can facilitate the Beckmann rearrangement under different conditions, as summarized in the table below.

| Catalyst/Reagent System | Reaction Conditions | Reference |

| Acid (General) | Heating | masterorganicchemistry.com |

| Vilsmeier-Haack Reagent | Visible-light driven | organic-chemistry.org |

| Dichloroimidazolidinedione | - | organic-chemistry.org |

| Boronic Acid/Perfluoropinacol | Ambient conditions | organic-chemistry.org |

| Triphosphazene | - | organic-chemistry.org |

| Iodine | Mild, neutral conditions | organic-chemistry.org |

| Bromodimethylsulfonium Bromide-ZnCl₂ | Mild conditions | organic-chemistry.org |

| Hydroxylamine-O-sulfonic acid/Zinc(II) | Water | organic-chemistry.org |

Table 1: Selected Catalysts and Conditions for the Beckmann Rearrangement.

Novel Oxime-Oxime Rearrangements and Their Mechanistic Implications

The scientific literature does not extensively document a distinct class of reactions referred to as "novel oxime-oxime rearrangements." While oximes participate in numerous transformations and can be coupled with various molecules, a specific rearrangement pathway involving the direct interaction of two oxime moieties is not a well-established or named reaction in mainstream organic chemistry based on available research.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangements of O-Substituted Oximes

While the prompt specifies a researchgate.netresearchgate.net-sigmatropic rearrangement, this appears to be a typographical error, as the most prominent sigmatropic rearrangement involving oximes is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. This pathway is particularly relevant for O-substituted oximes. thieme-connect.de In this pericyclic reaction, a new sigma bond is formed between atoms at the termini of a six-atom chain, while an existing sigma bond within the chain is broken.

A classic example is the reaction of O-vinyloximes, which can be generated as intermediates from the reaction of ketoximes with acetylenes in the presence of a strong base (the Trofimov reaction). thieme-connect.de These O-vinyloxime intermediates undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization to produce pyrroles. thieme-connect.de More broadly, O-allyloximes can also undergo organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. Furthermore, O-substituted oximes can be converted to their enamine form, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield α-substituted imines. thieme-connect.de This reactivity highlights how the O-substituent on the oxime can be strategically chosen to participate in powerful C-C and C-N bond-forming reactions.

Photochemical Rearrangements and Cyclizations (e.g., 1,3-Boronate Rearrangement)

The photochemical reactivity of oximes and their derivatives, including this compound, offers pathways to diverse molecular architectures. These reactions are often initiated by photoinduced electron transfer (PET) or direct irradiation, leading to the formation of reactive intermediates such as radical cations or excited states. nih.govresearchgate.net

A notable photochemical transformation is the 1,3-boronate rearrangement, which provides a direct, protecting group-free method to synthesize α-tertiary hydroxy oximes. sioc.ac.cnnih.govacs.org This reaction proceeds through the in-situ formation of a tetracoordinate boron complex between an α-keto phenylacetaldoxime and a boronic acid. sioc.ac.cn Upon irradiation with visible light, this complex is excited, facilitating an intramolecular 1,3-migration to the ketone, ultimately yielding the α-tertiary hydroxy oxime product. sioc.ac.cn This method is characterized by its high yields, scalability, and broad functional group tolerance. sioc.ac.cnnih.govacs.org A similar visible-light-driven 1,3-boronate rearrangement has been applied to 1,3-diketones to construct β-keto tertiary alcohols. sioc.ac.cn

Photochemical reactions of aldoxime ethers can be influenced by the solvent and the electronic properties of the substituents. nih.govresearchgate.net For instance, the irradiation of 2′-arylbenzaldehyde oxime ethers in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) in acetonitrile (B52724) can lead to the formation of phenanthridines. nih.govnih.gov The proposed mechanism involves an initial electron transfer step, creating a radical cation, followed by nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. nih.govnih.gov The efficiency of this cyclization can be affected by the substituents on the aryl ring. nih.govnih.gov

Other photochemical reactions of oximes include the Beckmann rearrangement, where direct irradiation of aryl aldoximes can lead to the formation of amides via an intermediate oxazirane. cdnsciencepub.com Additionally, β,γ‐unsaturated oximes can undergo aza‐di‐π‐methane rearrangements and cyclize to form oxazolines. researchgate.net The Norrish-Yang reaction, a photoactivated transformation of carbonyl compounds, can lead to the formation of four-membered rings. uniroma1.it

Catalytic Functionalizations of this compound

Transition metal-catalyzed C-H functionalization of aromatic oximes has emerged as a powerful strategy for the synthesis of complex nitrogen-containing heterocycles. rsc.orgrsc.orgmdpi.com The oxime functionality often serves as a directing group, facilitating the regioselective activation of otherwise inert C-H bonds. mdpi.comsemanticscholar.org

Rhodium(III) catalysts have been extensively used for this purpose. rsc.orgrsc.orgnih.govrsc.orgacs.orgresearchgate.netacs.orgresearchgate.net For example, Rh(III)-catalyzed C-H activation/cyclization/isomerization of aromatic oxime esters with 1,3-dienes provides a redox-neutral and regioselective route to isoquinolines. rsc.org Similarly, the reaction of aryl oximes with internal alkynes, catalyzed by rhodium(III), can lead to the formation of novel N-(2-cyanoaryl) indanone imines through a tandem C(sp²)–H and C(sp²)–C(sp²) bond activation. rsc.org The annulation of acetophenone (B1666503) O-acetyl oximes with allenoates, also catalyzed by Rh(III), affords isoquinolines under redox-neutral conditions. acs.orgacs.org The proposed mechanism for these reactions generally involves the formation of a rhodacycle intermediate. acs.org

Palladium catalysts are also effective in the C-H functionalization of oximes. A visible light-induced palladium-catalyzed oxidative C-H alkylation of oximes has been developed, allowing for the construction of C-C bonds under mild conditions. nsf.govnih.gov This method is believed to proceed through the generation of nucleophilic hybrid alkyl Pd radical intermediates. nsf.gov

Electrocatalysis offers a green and sustainable alternative for C-N bond formation, often avoiding the need for chemical oxidants. rsc.orgd-nb.info Electrochemical methods have been developed for the synthesis of various N-heterocyclic products. researchgate.netbeilstein-journals.org

One strategy involves the generation of an iminoxyl radical through deprotonation and subsequent anodic oxidation of an oxime. beilstein-journals.org This electrophilic amidyl radical intermediate can then participate in cyclization reactions. researchgate.net For instance, the electrolysis of chalcone (B49325) oximes in a methanol/sodium perchlorate (B79767) electrolyte can produce 3,5-disubstituted isoxazoles. beilstein-journals.org

The "cation pool" method, which involves the generation and accumulation of cations like N-acyliminium ions via low-temperature electrolysis, allows for the use of a wide range of nucleophiles for C-N bond formation. rsc.org Furthermore, electrocatalysis can be combined with other catalytic systems. For example, a synergistic approach using a photocatalyst and a cobalt oxime complex has been used for the oxidative aryl C-H amination of arenes, with hydrogen gas as the only byproduct. d-nb.info

A wide array of metal catalysts have been employed to mediate the transformations of oximes, showcasing the versatility of this functional group.

Rhodium: As previously mentioned, rhodium(III) catalysts are prominent in the C-H activation of aromatic oximes to form heterocycles like isoquinolines and pyridines. rsc.orgnih.govrsc.orgacs.orgresearchgate.netacs.org These reactions often proceed with high regioselectivity and under mild, redox-neutral conditions. rsc.orgacs.orgacs.org

Palladium: Palladium catalysis is crucial for various transformations of oximes. This includes the Heck-type reaction of O-acetyl ketoximes with allylic alcohols to synthesize pyridines and azafluorenones. rsc.org Palladium catalysts also facilitate the amination of aromatic C-H bonds with oxime esters to form indoles. researchgate.net Furthermore, a palladium-catalyzed Semmler-Wolff reaction allows for the conversion of cyclohexenone oximes to primary anilines. nih.gov The amino-Heck reaction, involving the oxidative addition of oximes to palladium(0) complexes, is a key step in the synthesis of various aza-heterocycles. nih.gov

Gold: Gold catalysts, acting as soft Lewis acids, can activate unsaturated functionalities in oxime derivatives. beilstein-journals.org Gold-catalyzed reactions of pyrrole (B145914) and indole (B1671886) oximes bearing a propargyl group can lead to pyrazine (B50134) N-oxides or undergo an "oxime-oxime rearrangement". nih.govresearchgate.net Gold(I)-catalyzed cascade cyclization of oxime-tethered 1,6-enynes can furnish substituted oxazines and dihydroisoxazoles. frontiersin.org Additionally, gold-catalyzed cyclizations of O-propioloyl oximes can yield 4-arylidene isoxazol-5(4H)-ones. beilstein-journals.org

Cerium: Cerium(IV) ammonium (B1175870) nitrate (B79036) is a powerful single-electron oxidant used to generate iminoxyl radicals from oximes. nih.gov This reagent is also effective for the preparative conversion of oximes back to their parent carbonyl compounds under mild conditions. cdnsciencepub.comcdnsciencepub.com Cerium(III) chloride has been reported as an efficient and eco-friendly catalyst for the synthesis of methoxime derivatives from aromatic aldehydes and ketones. royalsocietypublishing.org

Copper: Copper-catalyzed reactions of oximes have also been developed. For instance, a copper-catalyzed domino rearrangement of O-acyl oximes with isatins can provide access to substituted quinoline-4-carboxamides. researchgate.net

Electrocatalytic Methods for C-N Bond Formation

Chemo- and Regioselective Reactions of Oximes

Oxime derivatives are valuable precursors for cycloaddition reactions, particularly [3+2] cycloadditions, which are a cornerstone for the synthesis of five-membered heterocycles. rsc.orgmdpi.com

The most common application involves the in-situ generation of nitrones from oximes, which then act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. nih.govnih.gov This approach provides access to a diverse range of isoxazolidines. nih.gov The reaction of an oxime with an isocyanate, for example, can generate an N-carbamoyl nitrone, which readily undergoes 1,3-dipolar cycloaddition. nih.gov Nitrones can also be generated through the intramolecular conjugate addition of unsaturated oximes, a process known as a 1,3-azaprotio cyclotransfer reaction. rsc.org These cycloadditions are often concerted but asynchronous [4π + 2π] suprafacial processes and can create multiple stereocenters in a single step. rsc.org

While [3+2] cycloadditions are prevalent, information specifically on [2+2] cycloadditions involving this compound is less common in the searched literature. However, the broader field of photochemical reactions of carbonyl compounds includes the Norrish-Yang reaction, which can be considered a type of intramolecular [2+2] photocycloaddition leading to cyclobutanol (B46151) formation. uniroma1.it

Directed Functionalization Strategies

The oxime moiety of this compound is a powerful tool in synthetic chemistry, serving as a directing group to facilitate the selective functionalization of otherwise unreactive C–H bonds. This strategy relies on the ability of the oxime's nitrogen atom to coordinate with a transition metal catalyst, bringing the metal center into close proximity to a specific C–H bond, typically at the ortho-position of the aromatic ring. This chelation-assisted activation lowers the energy barrier for C–H bond cleavage, enabling the introduction of new functional groups with high regioselectivity. nih.govacs.org

Transition metals such as palladium (Pd) and rhodium (Rh) are commonly employed for these transformations. acs.orgnih.gov The general mechanism involves the formation of a metallacyclic intermediate, which then reacts with a coupling partner or an oxidant to install the new functionality. nih.gov For instance, palladium-catalyzed reactions often proceed through a Pd(II)/Pd(IV) cycle or a Pd(II)/Pd(0) cycle, depending on the specific transformation and reagents used. nih.gov Rhodium-catalyzed reactions, particularly with cationic Rh(III) species, are also highly effective for C-H activation directed by oximes. acs.orgnih.gov

The electronic nature of substituents on the benzaldehyde ring can influence the efficiency of these reactions. In the case of this compound, the electron-donating nature of the benzyloxy group can enhance the electron density of the aromatic ring, potentially facilitating the C-H activation step.

Various functionalizations can be achieved using this directed approach, including arylation, halogenation, and hydroxylation. For example, O-methyl oximes have been successfully used as directing groups in palladium-catalyzed ortho-bromination reactions. acs.org Similarly, palladium-catalyzed ortho-hydroxylation of arenes directed by oxime ethers has been developed, employing oxidants like Oxone.

The following table summarizes representative examples of directed C-H functionalization on substituted benzaldehyde oximes, illustrating the versatility of this strategy.

Oxime Cleavage and Regeneration of Carbonyl Compounds

While the oxime group is a valuable protecting and directing group, its removal to regenerate the parent carbonyl compound, 4-benzyloxy-benzaldehyde, is a crucial step in many synthetic sequences. A variety of methods, primarily oxidative or hydrolytic, have been developed for this deoximation process under mild conditions to ensure the integrity of other functional groups within the molecule. organic-chemistry.org

Oxidative cleavage methods are numerous and employ a range of reagents. Hypervalent iodine reagents, such as phenyl iodonium(III) diacetate (PIDA), are effective for the facile and efficient oxidative cleavage of oximes. researchgate.netresearchgate.net Other systems include N-halo reagents like N-bromosuccinimide (NBS) or N-bromophthalimide (NBPI), often accelerated by microwave irradiation, which offers advantages of short reaction times and high chemoselectivity. researchgate.net Catalytic systems have also been reported, using metal catalysts in combination with an oxidant, such as a Ni(II) complex with oxygen or a manganese complex with hydrogen peroxide. tandfonline.com These catalytic methods are advantageous as they avoid the use of stoichiometric amounts of often toxic oxidants.

The following table presents a selection of methods reported for the regeneration of carbonyl compounds from various substituted aromatic aldoximes, demonstrating the range of conditions available for this transformation.

Mechanistic Elucidation and Theoretical Investigations of Oxime Reactivity

Detailed Reaction Mechanisms for Oxime Transformations

The chemical behavior of 4-benzyloxy-benzaldehyde oxime is characterized by several key transformations, with the Beckmann rearrangement being one of the most significant.

Beckmann Rearrangement: This classic acid-catalyzed reaction converts oximes into amides. wikipedia.orgnumberanalytics.com For an aldoxime like this compound, this rearrangement typically leads to the formation of a primary amide, specifically N-(4-(benzyloxy)phenyl)formamide, or under certain conditions, can lead to nitriles. The generally accepted mechanism proceeds through the following key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, which transforms it into a good leaving group (water). numberanalytics.comnumberanalytics.com

Rearrangement and Nitrilium Ion Formation: The group positioned anti-periplanar to the leaving group migrates to the nitrogen atom. In the case of this compound, this would be the 4-benzyloxyphenyl group. This concerted migration results in the expulsion of a water molecule and the formation of a transient nitrilium ion intermediate. numberanalytics.comfiveable.meorganic-chemistry.org

Nucleophilic Attack and Tautomerization: The nitrilium ion is then attacked by a nucleophile, typically a water molecule from the reaction medium. fiveable.memasterorganicchemistry.com This is followed by deprotonation and tautomerization to yield the final amide product. numberanalytics.com

The reaction is stereospecific, with the migrating group always being the one anti to the hydroxyl group. wikipedia.orgnumberanalytics.com However, for aldoximes, the reaction may proceed without stereospecificity in solution. wikipedia.org A variety of reagents can catalyze the Beckmann rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org Milder, more modern methods have also been developed, such as using 2,4,6-trichloro wikipedia.orgnumberanalytics.comresearchgate.nettriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature, which can convert aldoximes to nitriles. organic-chemistry.org

Other Transformations:

Hydrolysis: In the presence of excess water and an acid catalyst, oximes can be hydrolyzed back to their parent aldehyde or ketone and hydroxylamine (B1172632). khanacademy.org For this compound, this would yield 4-benzyloxy-benzaldehyde.

Oxidation: The oxidation of oximes can lead to the regeneration of the corresponding carbonyl compound. asianpubs.org This provides an alternative to acid hydrolysis, which may not always result in high yields. asianpubs.org

Reduction: Oximes can be reduced to form primary amines.

Dehydration to Nitriles: Aldoximes can be dehydrated to form nitriles. This is a common outcome of the Beckmann rearrangement of aldoximes under certain conditions. masterorganicchemistry.comorganic-chemistry.org

Characterization and Role of Transient Intermediates

The transformations of this compound involve the formation of several key transient intermediates that dictate the reaction pathway and final products.

Nitrilium Ions: As mentioned, the nitrilium ion is a central intermediate in the Beckmann rearrangement. numberanalytics.comfiveable.me It is formed by the migration of the aryl group to the nitrogen atom with the concurrent loss of water. numberanalytics.com This electrophilic species is then susceptible to attack by nucleophiles. wikipedia.org The stability of the nitrilium ion can influence the regioselectivity of the rearrangement. fiveable.me In some cases, the nitrilium ion can be trapped by other nucleophiles present in the reaction mixture. wikipedia.org

Iminyl Radicals: Iminyl radicals can be generated from oxime derivatives through various methods, including photoredox catalysis under visible light irradiation. acs.orgresearchgate.net These nitrogen-centered radicals can undergo several types of reactions, such as intramolecular C-C bond cleavage (Norrish Type I fragmentation), addition to arenes, and intramolecular hydrogen atom transfer. researchgate.net For example, O-acyl oximes can undergo N-O bond dissociation upon irradiation to form an iminyl radical, which can then trigger a cascade of reactions. acs.org The formation of iminyl radicals from benzaldehyde (B42025) oximes has been studied using photosensitizers like chloranil, proceeding through an electron transfer-proton transfer sequence. nih.gov

Tetrahedral Intermediates: The formation and hydrolysis of oximes proceed through the addition of the nucleophile (hydroxylamine or water, respectively) to the carbonyl or imine carbon, forming a tetrahedral intermediate. The stability and breakdown of this intermediate are crucial steps in these reversible reactions.

Table 1: Key Transient Intermediates in Oxime Transformations

| Intermediate | Formation Reaction | Role |

|---|---|---|

| Nitrilium Ion | Beckmann Rearrangement | Key electrophilic species that is attacked by nucleophiles to form the final amide product. numberanalytics.comfiveable.me |

| Iminyl Radical | Photoredox Catalysis, Thermal Decomposition | Undergoes fragmentation, cyclization, or addition reactions, leading to diverse products. acs.orgresearchgate.netbyu.edu |

| Tetrahedral Intermediate | Oxime Formation/Hydrolysis | Formed during the nucleophilic addition to the C=N or C=O bond. |

Computational Chemistry Approaches: Density Functional Theory (DFT) and Ab Initio Studies

Computational chemistry, particularly DFT and ab initio methods, has become an indispensable tool for elucidating the intricate details of oxime reactivity. elixirpublishers.com These methods provide insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules like this compound.

Mechanism of Beckmann Rearrangement: Computational studies have been employed to map the energy surfaces of the Beckmann rearrangement. kuleuven.be For instance, ab initio molecular orbital calculations have been used to study the gas-phase rearrangement, revealing that the process starts with the protonation of the oxime, followed by a 1,2-H-shift to an O-protonated species, which is often the rate-determining step. kuleuven.beacs.org DFT studies have also investigated the mechanism, including the role of solvent molecules, showing that they can significantly lower the activation barrier by stabilizing the transition state. wikipedia.org

Electronic and Structural Properties: Quantum chemical methods like PM3 and Hartree-Fock (HF) have been used to calculate various descriptors for substituted benzaldoximes, such as atomic charges, bond lengths, and orbital energies. tsijournals.com These calculations help in understanding the effect of substituents on the electronic structure and, consequently, the reactivity of the oxime. For example, electron-donating groups can stabilize the oxime through resonance.

Prediction of Properties: Theoretical calculations have been used to predict properties like pKa values of substituted benzaldoximes with a high degree of accuracy, demonstrating the predictive power of these computational models. tsijournals.com

Table 2: Applications of Computational Methods in Oxime Chemistry

| Computational Method | Application | Key Findings |

|---|---|---|

| Ab initio MO Calculations | Studying the Beckmann rearrangement mechanism. kuleuven.be | Elucidated the multi-step nature of the reaction, including protonation and rearrangement steps. kuleuven.beacs.org |

| Density Functional Theory (DFT) | Investigating solvent effects on the Beckmann rearrangement. wikipedia.org | Showed that solvent molecules can actively participate in the reaction, lowering the activation energy. wikipedia.org |

| PM3 and Hartree-Fock (HF) | Calculating electronic and structural descriptors of benzaldoximes. tsijournals.com | Correlated calculated parameters with experimental pKa values, showing the influence of substituents. tsijournals.com |

Influence of Solvent Environments on Reaction Kinetics and Thermodynamics

The solvent environment plays a crucial role in the reactions of oximes, influencing both the reaction rates (kinetics) and the position of chemical equilibria (thermodynamics).

Beckmann Rearrangement: The choice of solvent can significantly impact the Beckmann rearrangement. Polar solvents are generally preferred as they can stabilize the charged intermediates and transition states involved in the reaction. researchgate.net For example, in the liquid-phase Beckmann rearrangement of 4-hydroxyacetophenone oxime, a solvent with a higher dielectric constant was found to be favorable for the rearrangement step. researchgate.net Computational studies have further illuminated this by showing that the bulk solvent effect, often modeled using a polarizable continuum model, can affect the activation parameters. kuleuven.beacs.org More significantly, specific solvent molecules can act as catalysts by participating directly in the proton transfer steps of the mechanism, thereby reducing the activation barrier. kuleuven.beacs.org

Radical Reactions: The solvent can also influence the course of radical reactions involving oximes. In the generation of iminyl radicals via photoredox catalysis, mixed solvent systems like methanol/acetonitrile (B52724) have been shown to improve product yields. acs.org

Oxidation Reactions: In the oxidation of oximes, the dielectric constant of the medium can affect the reaction rate. For instance, a decrease in the dielectric constant has been observed to decrease the rate of oxidation, suggesting a polar mechanism. asianpubs.org

The effect of the solvent is often a balance between its ability to solvate the reactants and its competitive adsorption on catalyst surfaces in heterogeneous systems. researchgate.net

Strategic Applications of 4 Benzyloxy Benzaldehyde Oxime in Advanced Organic Synthesis

Precursors for the Construction of N-Heterocyclic Compounds

4-Benzyloxy-benzaldehyde oxime serves as a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The oxime functionality provides a reactive handle for intramolecular cyclization reactions, leading to the formation of diverse ring systems.

Isoquinolines and Isoquinoline (B145761) N-oxides: The synthesis of isoquinolines and their corresponding N-oxides can be achieved from o-alkynyl benzaldehyde (B42025) oximes. researchgate.netacs.org For instance, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides an efficient route to these heterocycles. researchgate.net The reaction proceeds under mild conditions and without the need for organic solvents or additives. researchgate.net By choosing whether to protect the oxime's hydroxyl group, the reaction can be directed to selectively produce either isoquinolines or isoquinoline N-oxides. researchgate.net Another approach involves the Beckmann rearrangement of cinnamaldehyde (B126680) oxime, followed by dehydration and cyclization, to yield isoquinoline. chemicalbook.com

Isoxazolines: 1,3-dipolar cycloaddition reactions are a primary method for synthesizing five-membered heterocyclic compounds like isoxazolines. researchgate.net In this context, this compound can be converted in situ into the corresponding nitrile oxide. This reactive intermediate then undergoes a [3+2] cycloaddition with an alkene to form the isoxazoline (B3343090) ring system. researchgate.netnih.gov This transformation can be facilitated by reagents such as chloramine-T. researchgate.netresearchgate.net The resulting 3-(4-(benzyloxy)phenyl)-5-substituted-4,5-dihydroisoxazoles are formed in good yields. researchgate.net

Azetidines: While direct synthesis of azetidines from this compound is less commonly reported, the synthesis of 1,3-amino alcohols, which are precursors to azetidines, is well-established. researchgate.net The reduction of the oxime can yield amino alcohols, which can then undergo cyclization to form the four-membered azetidine (B1206935) ring. researchgate.net

Quinazolinones: Quinazolinones are a class of fused heterocyclic compounds with significant pharmacological interest. google.com The synthesis of 2-(4-(benzyloxy)benzyl)-3-benzylquinazolin-4(3H)-one has been reported through a copper-catalyzed reaction involving 2-amino-N-benzylbenzamide and 1-(benzyloxy)-4-ethynylbenzene. nih.gov While this example doesn't directly start from this compound, the resulting product contains the key structural motif, highlighting the importance of the benzyloxybenzyl group in the synthesis of complex heterocycles. nih.gov

Pyridinols: The synthesis of pyridinol derivatives can also be approached using oxime chemistry. For example, 5-benzyloxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde oxime has been synthesized as an intermediate in the preparation of ortho-hydroxypyridine-4-one iron chelators. researchgate.net

Synthons for Nitrogen-Containing Building Blocks

The oxime group in this compound can be readily transformed into other important nitrogen-containing functional groups, making it a valuable synthon for various building blocks.

Amino Alcohols: The reduction of oximes is a common method for the synthesis of primary amines and, by extension, amino alcohols. Various reducing agents can be employed for this transformation. For instance, the reduction of an oxime can lead to the formation of a 1,2-amino alcohol derivative. researchgate.net These vicinal amino alcohols are crucial structural motifs in many natural products and pharmaceuticals. diva-portal.org

Amines: The reduction of this compound provides a direct route to the corresponding 4-benzyloxybenzylamine. This transformation is a fundamental reaction in organic synthesis, converting a C=N bond into a C-N single bond. This amine can then serve as a key intermediate in the synthesis of more complex molecules.

Nitriles: The dehydration of aldoximes is a well-established method for the preparation of nitriles. nih.gov this compound can be converted to 4-benzyloxybenzonitrile (B1332359) in high yield. google.com This reaction can be carried out under various conditions, including using reagents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724) or under solvent-free microwave-assisted conditions with TiO2. nih.govgoogle.com Nitriles are versatile intermediates that can be further transformed into amines, carboxylic acids, and other functional groups. nih.gov

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 4-Benzyloxybenzaldehyde oxime | 4-Benzyloxybenzonitrile | DBU, acetonitrile, 30 min | 82.2% | google.com |

| 4-Benzyloxyvanillin | 4-Benzyloxy-3-methoxybenzonitrile | NH2OH·HCl, TiO2, microwave, 5 min | 82% conversion | nih.gov |

| Aliphatic and Aromatic Aldehydes | Nitriles | TiCl4, pyridine (B92270), 40°C, 30-45 min | 85-99% | researchgate.net |

Role of Oximes as Protecting Groups and Masked Carbonyl Equivalents in Multi-step Synthesis

The stability and reversible formation of oximes make them excellent protecting groups for carbonyl compounds. thieme-connect.deorganic-chemistry.org The oxime of 4-benzyloxybenzaldehyde can mask the reactive aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. nih.gov

The oxime can be readily formed from the corresponding aldehyde and can be cleaved back to the carbonyl group under various conditions, often involving mild oxidative or reductive methods. nih.govresearchgate.net This protection-deprotection strategy is a cornerstone of multi-step organic synthesis.

Furthermore, oximes can act as "masked carbonyl" equivalents. researchgate.netthieme-connect.com This means that while the carbonyl group is protected as an oxime, reactions can be performed at other positions of the molecule. For example, an iridium-catalyzed β-alkynylation of aliphatic oximes has been reported, where the oxime serves as a masked carbonyl while a C(sp³)–H bond is functionalized. researchgate.netthieme-connect.comlookchem.com This demonstrates the utility of the oxime group in directing reactions and enabling functionalization at sites that would otherwise be difficult to access.

Integration of Oxime Chemistry in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single pot. researchgate.net this compound is a valuable participant in such reactions.

For instance, the in situ generation of a nitrile oxide from this compound followed by a 1,3-dipolar cycloaddition is a classic example of a cascade reaction. nih.govresearchgate.net This sequence combines two reaction steps—the formation of the reactive intermediate and its subsequent cycloaddition—into a single synthetic operation. nih.gov

In the context of MCRs, the reactivity of the oxime group can be harnessed to bring together multiple components in a single reaction vessel. For example, a three-component reaction involving an aldehyde, hydroxylamine (B1172632), and another reactant can lead to the formation of complex heterocyclic structures. The initial formation of the oxime in situ can trigger a subsequent cascade of reactions with the other components present in the mixture.

Future Prospects and Emerging Research Frontiers in Oxime Chemistry

Development of Sustainable and Atom-Economical Oxime Transformations

A major thrust in modern chemistry is the development of green and sustainable processes that minimize waste and energy consumption. For oxime synthesis, this involves moving away from traditional methods that often use toxic solvents like pyridine (B92270) and can have long reaction times. ijprajournal.com

Sustainable Synthesis: Recent research has focused on environmentally benign methods for oxime formation. One approach is "grindstone chemistry," where solid reactants are ground together without any solvent, leading to excellent yields in a short time. nih.gov For example, various aldehydes and ketones have been converted to their corresponding oximes by grinding them with hydroxylamine (B1172632) hydrochloride and bismuth(III) oxide. nih.gov Another innovative and sustainable route is the one-pot electrosynthesis of oximes from nitrates in aqueous solutions under ambient conditions. acs.orgchemrxiv.org This method uses a catalyst, such as a Zn-Cu alloy, to electrochemically reduce nitrate (B79036) to generate a hydroxylamine intermediate, which then reacts in situ with a carbonyl compound. acs.orgchemrxiv.org Organocatalysis, using simple organic molecules like pyrrolidine, also offers a mild and efficient pathway to oximes and their derivatives in green solvents. acs.org These sustainable methods represent viable alternatives for the production of 4-Benzyloxy-benzaldehyde oxime from 4-(Benzyloxy)benzaldehyde (B125253).

Atom-Economical Reactions: Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all atoms from the starting materials into the final product. jocpr.com The Beckmann rearrangement, a classic oxime reaction that converts oximes into amides or nitriles, is inherently atom-economical as it rearranges the existing atoms without byproducts. jocpr.com More recent advancements include transition metal-catalyzed cascade reactions. For instance, copper-catalyzed group-transfer radical cyclization of unsaturated oxime esters allows for the formation of multiple new bonds and a heterocyclic ring in a single, highly atom-economical step. researchgate.net Such strategies highlight the potential for using oximes as versatile synthons in complex molecule construction with minimal waste. rsc.org

Exploration of Novel Catalytic Paradigms for Oxime Reactivity

The N-O bond in oximes, once considered relatively inert, has become a focal point for novel catalytic transformations. The ability to selectively cleave this bond opens up new pathways for creating nitrogen-containing molecules. nsf.gov

Transition Metal and Photoredox Catalysis: Modern catalysis has unlocked new reactivity modes for oximes, particularly through single-electron transfer (SET) processes. nsf.govwiley.com Transition metals like rhodium, palladium, and copper, often in conjunction with visible light photoredox catalysts, can initiate the homolytic cleavage of the N-O bond to generate highly reactive iminyl radicals. rsc.orgwiley.comnsf.govnih.gov These radicals can participate in a variety of subsequent reactions, including C-H functionalization, cyclization, and addition to π-systems, enabling the construction of complex N-heterocycles. nsf.govrsc.org For example, a visible light-induced palladium-catalyzed Heck-type reaction has been developed for the C-H alkylation of oximes, which is an efficient and atom-economical method for C-C bond formation. nsf.govnih.gov Another strategy employs a dual copper/organophotoredox system under green light to directly cyclize unprotected oximes with enals to form highly functionalized pyridines. wiley.com The aromatic rings of this compound could serve as coupling partners in such catalytic systems, offering routes to novel, complex molecular architectures.

Interdisciplinary Research at the Interface of Oxime Chemistry and Dynamic Covalent Chemistry

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptable chemical systems. rsc.org These systems can self-correct during assembly and respond to external stimuli, leading to applications in self-healing materials, recyclable polymers, and drug delivery. mdpi.comnih.gov

Oximes in Dynamic Networks: The oxime linkage is a key player in DCC. mdpi.com The formation of an oxime from an aldehyde and a hydroxylamine is reversible, with the equilibrium position often controlled by pH; the bond is typically stable at neutral pH but can become dynamic under acidic conditions. mdpi.comnih.gov This switchable behavior allows for the assembly of complex structures like macrocycles and catenanes in solution, which can then be "locked" into place by changing the pH. nih.gov

This dynamic nature has been extended to materials science through the development of Covalent Adaptable Networks (CANs), which are cross-linked polymers that behave like robust thermosets but can be reprocessed and recycled like thermoplastics. rsc.org Poly(oxime-urethanes), for example, are a class of catalyst-free, dynamic polymers prepared from the reaction of multifunctional oximes and isocyanates. acs.orgpku.edu.cn These materials exhibit thermally reversible properties and can be healed or recycled due to the dynamic nature of the oxime-carbamate bond at elevated temperatures. acs.orgpku.edu.cn As a monofunctional molecule, this compound could be used to control the extent of cross-linking or to functionalize the surface of such dynamic materials.

常见问题

Basic: What are the optimal conditions for synthesizing 4-benzyloxy-benzaldehyde oxime?

Methodological Answer:

The synthesis of this compound typically involves oximation of 4-benzyloxy-benzaldehyde using hydroxylamine hydrochloride (NHOH·HCl) in the presence of a proton donor. Evidence from analogous benzaldehyde oxime syntheses (e.g., 4-methoxy and 4-nitro derivatives) suggests:

- Molar Ratios : Use a 1.2–1.5 molar excess of NHOH·HCl relative to the aldehyde to ensure complete conversion .

- Solvent System : Ethanol or methanol is preferred due to solubility and reaction efficiency.

- Reaction Time : 55–60 minutes under reflux, monitored by TLC or HPLC for aldehyde consumption .

- Workup : Extract the oxime with ethyl acetate and purify via recrystallization (e.g., using ethanol/water mixtures).

Reference : Similar protocols for substituted benzaldehyde oximes achieved yields >90% .

Basic: How should researchers characterize this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8–9 ppm) .

- IR : Stretching frequencies for C=N (~1600 cm) and O–H (oxime hydroxyl, ~3200 cm) .

- UV-Vis : Compare with benzaldehyde derivatives to assess electronic effects of the benzyloxy group .

- X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

While specific toxicological data for this compound may be limited, analogous benzaldehyde oximes and benzyloxy derivatives suggest:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced: How can researchers resolve contradictions in spectral data for oxime derivatives?

Methodological Answer:

Contradictions (e.g., unexpected H NMR shifts or IR bands) may arise from isomerism (E/Z) or impurities. Strategies include:

- Isomer Separation : Use column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate E/Z isomers .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

- Cross-Validation : Confirm purity via melting point analysis and mass spectrometry .

Reference : Data contradiction analysis frameworks in qualitative research emphasize iterative validation .

Advanced: What crystallographic methods are suitable for analyzing this compound?

Methodological Answer:

For single-crystal X-ray diffraction:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement, incorporating hydrogen atoms riding on parent atoms .

- Validation : Check CIF files with PLATON or checkCIF for symmetry and displacement parameter errors .

Reference : SHELX programs are widely validated for small-molecule crystallography .

Advanced: How can this compound be functionalized for mechanistic studies?

Methodological Answer:

Functionalization strategies include:

- Esterification : React with acyl chlorides (e.g., trifluoromethylpyrazole-4-carbonyl chloride) to form oxime esters, a class with demonstrated fungicidal activity .

- Coordination Chemistry : Use as a ligand for transition metals (e.g., Cu, Pd) to study catalytic or redox behavior. Monitor reactivity via cyclic voltammetry .

- Photochemical Studies : Investigate E/Z isomerization under UV light using time-resolved spectroscopy .

Advanced: What analytical techniques quantify trace impurities in oxime derivatives?

Methodological Answer:

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients; detect aldehydes or hydroxylamine byproducts at 254 nm .

- GC-MS : Analyze volatile impurities (e.g., residual solvents) with electron ionization and NIST library matching .

- Elemental Analysis : Confirm stoichiometry (C, H, N) to <0.4% deviation .

Advanced: How do substituents on the benzyloxy group affect oxime reactivity?

Methodological Answer:

Electron-donating groups (e.g., -OCH) increase oxime stability by resonance, while electron-withdrawing groups (e.g., -NO) enhance electrophilicity at the C=N bond. Systematic studies involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。